![molecular formula C18H20N2O2S B2755982 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine CAS No. 477869-45-7](/img/structure/B2755982.png)

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

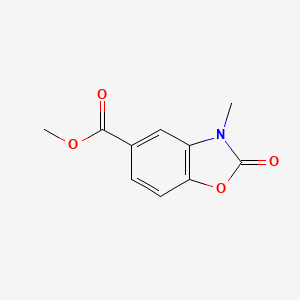

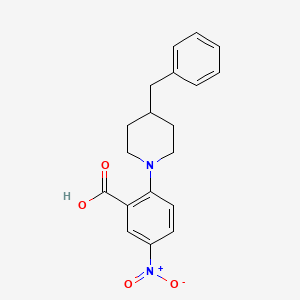

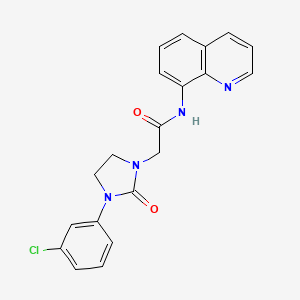

“1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine” is a complex organic compound. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group that is further substituted with a nitro group (-NO2) and a sulfanyl group (-SH) linked to a methylphenyl group .

Molecular Structure Analysis

The molecular formula of the compound is C18H20N2O2S, with an average mass of 328.429 Da and a monoisotopic mass of 328.124542 Da .Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. For instance, the nitro group can be reduced to an amine, and the sulfanyl group can react with bases or electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of a nitro group might make the compound more polar, and the sulfanyl group could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Applications in Polymer Synthesis

Transparent aromatic polyimides with high refractive indices and small birefringences were synthesized using derivatives similar to 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine. These polymers exhibit good thermomechanical stabilities, making them suitable for applications requiring transparency and colorlessness in the visible region. The innovative synthesis approach involves the use of thiophenyl-substituted benzidines, showcasing the potential of sulfur-containing aromatic compounds in developing advanced polymeric materials (Tapaswi et al., 2015).

Catalytic Efficiency in Organic Synthesis

The compound's derivatives have demonstrated efficiency as organocatalysts in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This showcases the utility of pyrrolidine-based catalysts in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, emphasizing their significance in organic synthesis (Singh et al., 2013).

Advancements in Drug Synthesis and Modification

Research has highlighted the role of similar compounds in the ring-opening reactions of carbapenem-derived p-nitrobenzyl esters, leading to the formation of pyrrolidine derivatives. This process, facilitated by ethylamine and ethanolamine, exemplifies the potential of such compounds in modifying drug structures for enhanced efficacy (Valiullina et al., 2020).

Role in Nonlinear Optics Material Design

Compounds with structures akin to this compound have been investigated for their application in designing materials for nonlinear optics. These studies suggest the potential of incorporating such molecular structures in the engineering of materials with desirable optical properties for advanced technological applications (Muthuraman et al., 2001).

Contribution to Antileukemic Research

Investigations into sulfonamide and carbamate derivatives of pyrrolidines reveal their potential in antileukemic activity. The synthesis and evaluation of these compounds demonstrate the promising role of pyrrolidine derivatives in medicinal chemistry, particularly in the development of treatments for leukemia (Anderson & Mach, 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-14-4-7-16(8-5-14)23-18-9-6-15(12-17(18)20(21)22)13-19-10-2-3-11-19/h4-9,12H,2-3,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEZYKPYNGDETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2755910.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)